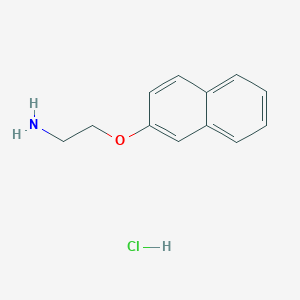![molecular formula C6H3Cl2N3S B3289636 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine CAS No. 859796-00-2](/img/structure/B3289636.png)
5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine
Übersicht
Beschreibung
5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings It is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2 on the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolo[4,5-d]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazolo[4,5-d]pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the thiazole and pyrimidine rings contributes to its biological activity.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine and its derivatives depends on the specific biological target. In general, the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a methylthio group instead of a methyl group.
5,7-Dichlorothiazolo[5,4-d]pyrimidine: Lacks the methyl group at position 2.
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Contains a pyrazole ring instead of a thiazole ring.
Uniqueness: 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the thiazole ring. This structural configuration contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5,7-dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c1-2-9-5-3(12-2)4(7)10-6(8)11-5/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLZUWRNQNRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)carbamoyl]acetic acid](/img/structure/B3289562.png)
![2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3289575.png)

![Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3289588.png)

![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)






